Triallyl cyanurate

Radical polymerization Gelation kinetics Crosslinking co-agent selection

Sourcing a crosslinking co-agent that maintains cure speed at elevated temperatures is critical for high-throughput polymer processing. Triallyl cyanurate (TAC) resolves the kinetic limitations of its isomer TAIC above 120°C, delivering faster line speeds and reduced peroxide loading. • Faster cure than TAIC at ≥120°C - ideal for PEX pipe, EVA encapsulant, and post-cure annealing. • Enables ~0.5 phr dicumyl peroxide reduction in LDPE foam while maintaining gel content, lowering raw-material cost and acetophenone byproducts. • Extends scorch time while enhancing rubber-filler interaction in silica-filled EPDM, improving processing safety and mechanical durability.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
CAS No. 101-37-1
Cat. No. B085880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallyl cyanurate
CAS101-37-1
Synonyms2,4,6-tris(allyloxy)-1,3,5-triazine
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESC=CCOC1=NC(=NC(=N1)OCC=C)OCC=C
InChIInChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2
InChIKeyBJELTSYBAHKXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triallyl Cyanurate (TAC) Procurement Overview


Triallyl cyanurate (TAC; CAS 101-37-1) is a trifunctional allyl monomer featuring a 1,3,5-triazine core with three reactive allyloxy groups, supplied as a white crystalline solid (mp 26–28 °C) [1]. As a crosslinking co-agent in peroxide- and radiation-cured polymer systems, TAC enhances thermomechanical properties and enables continuous service at approximately 250 °C . It is commercially positioned alongside its structural isomer triallyl isocyanurate (TAIC, CAS 1025-15-6), acrylate-based coagents such as trimethylolpropane triacrylate (TMPTA), and methacrylate analogues (TMPTMA).

TAC Substitution Risks: Cyanurate vs. Isocyanurate


Although TAC and its isomer TAIC share the same molecular formula (C₁₂H₁₅N₃O₃) and are often listed interchangeably in vendor catalogs, their polymerization kinetics diverge fundamentally due to the cyanurate (C–O–allyl) versus isocyanurate (N–allyl) bonding architecture [1]. The cyanurate ring imposes different steric constraints on the transition state of allyl chain transfer, leading to a later gel point (~21.3% conversion) compared to TAIC (~12.4%) [1], as well as an inversion of relative polymerization rate between 60 °C and 120 °C [2]. These differences directly affect processing windows, scorch safety, and final network topology, making generic substitution technically consequential.

TAC Comparative Performance Evidence


Gel Point Delay vs. TAIC in Radical Polymerization

In free-radical bulk polymerization at 60 °C, TAC gelation occurs at 21.3% monomer conversion, substantially later than TAIC, which gels at 12.4% conversion [1]. This 8.9-percentage-point delay, attributed to shorter primary chain length arising from more facile degradative chain transfer in the cyanurate system, provides a wider liquid processing window before the viscosity becomes unmanageable [1].

Radical polymerization Gelation kinetics Crosslinking co-agent selection

Temperature-Dependent Rate Reversal vs. TAIC

The relative polymerization rate Rp(TAIC)/Rp(TAC) decreases with increasing temperature, with a rate inversion occurring between 60 °C and 120 °C. At 60 °C, TAIC polymerizes faster than TAC; at 120 °C, TAC becomes the faster-polymerizing isomer [1]. Concomitantly, TAC exhibits a pronounced reduction in initial residual unsaturation at elevated temperatures, whereas TAIC shows only a slight decrease [1].

Peroxide curing High-temperature crosslinking Cure kinetics

Gel Fraction Efficiency vs. TMPTA in EB-Crosslinked LDPE

Among three trifunctional monomers evaluated as radiation crosslinking promoters in low-density polyethylene (LDPE) under electron-beam irradiation, trimethylolpropane triacrylate (TMPTA) was identified as the most effective in gel fraction enhancement, outperforming both TMPTMA and TAC [1]. This ranking was established using identical irradiation conditions and monomer loading levels [1].

Radiation crosslinking Gel fraction Polyethylene

Peroxide Reduction with TAC in LDPE Foam

The incorporation of TAC into dicumyl peroxide (DCP) crosslinking systems for LDPE allowed specific gel contents to be achieved at significantly reduced DCP concentrations compared with DCP alone [1]. Cost-effective use of TAC was determined to be limited to approximately 0.5 phr, beyond which marginal returns diminish [1]. At equivalent gel content, TAC-containing systems exhibited higher melt modulus and reduced extensibility, consistent with higher crosslink density in the network fraction [1].

Peroxide crosslinking Foam processing Cost optimization

Highest Gel Content in EB-Cured PU Adhesives

In a comparative study of six crosslinkers in electron-beam-cured polyurethane pressure-sensitive adhesives (PU-PSA), TAC produced the highest gel content, ranked as follows: TAC > TAIC > PMDI > CMDI > MDI > IPDI [1]. However, this maximum crosslinking efficiency came with a trade-off: TAC also produced the highest shrinkage and the lowest adhesive performance, while IPDI yielded the best adhesion characteristics [1].

Pressure-sensitive adhesives Electron-beam curing Gel content

Scorch Safety and Filler Interaction in EPDM

In peroxide-cured, silica-filled EPDM elastomer formulations, TAC incorporation decreased both Mooney viscosity and scorch time while simultaneously increasing the optimum curing time, thereby preventing premature compound scorching [1]. TAC also improved rubber-filler interaction and apparent crosslink density, as evidenced by enhanced mechanical properties and SEM morphological analysis [1]. Specific numerical scorch-time extension values were reported but are formulation-dependent; the directional trend is consistent across peer-reviewed studies.

EPDM rubber compounding Scorch safety Mooney viscosity

TAC Differentiated Application Scenarios


High-Temperature Peroxide Curing

TAC is the preferred co-agent when cure cycles are conducted at or above 120 °C, where its polymerization rate surpasses that of TAIC — the opposite of the ranking at lower temperatures [1]. This directly benefits processes such as peroxide-crosslinked polyethylene (PEX) pipe manufacturing, EVA encapsulant film curing for photovoltaic modules, and post-cure annealing of preformed thermoset parts, where faster cure translates to higher line speeds and reduced energy consumption [1].

Reduced-Peroxide LDPE Foam

Formulators of chemically crosslinked polyolefin foams can reduce dicumyl peroxide concentration by incorporating TAC at approximately 0.5 phr while maintaining target gel content, as demonstrated in LDPE foam systems [1]. This substitution lowers peroxide-related raw-material cost and minimizes acetophenone byproduct formation — a critical consideration for food-contact and low-odor foam applications [1].

Scorch-Safe EPDM Compounding

TAC uniquely combines scorch-time extension with enhanced rubber-filler interaction in silica-filled EPDM formulations, as evidenced by decreased Mooney viscosity and improved mechanical properties [1]. This makes TAC the co-agent of choice for automotive weather seals, coolant hoses, and cable jacketing compounds that require both processing safety and durable thermomechanical performance [1].

Maximum Gel Content EB Adhesives

In EB-cured PU-PSA systems, TAC delivers the highest gel content among six evaluated crosslinkers (TAC > TAIC > PMDI > CMDI > MDI > IPDI), making it the optimal selection when cohesive strength and shrinkage resistance are prioritized over adhesive tack and peel [1]. Target applications include high-temperature masking tapes, structural adhesive interlayers, and pre-applied adhesive films requiring robust cohesive integrity during subsequent processing [1].

Technical Documentation Hub

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